1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula CHO and a molecular weight of approximately 246.34 g/mol. This compound features a cyclohexane ring that is substituted with a carboxylic acid group and a phenyl ring that bears an isopropyl group. Its structural uniqueness arises from the combination of these functional groups, which impart distinct chemical properties and biological activities. The compound is identified by its CAS number 854446-71-2 and has applications in various fields, including chemistry, biology, and medicine .
Research indicates that 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, which contribute to its therapeutic potential in treating various diseases.
The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid typically involves several steps:
The compound has diverse applications across various fields:
The biological activity of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid involves interaction with specific molecular targets. Studies have shown that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling pathways. Further research into its molecular interactions is necessary to fully elucidate its mechanism of action .
Several compounds share structural similarities with 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-[4-(Methyl)phenyl]cyclohexane-1-carboxylic acid | Methyl group instead of isopropyl | Different steric effects influencing reactivity |
| 1-[4-(Ethyl)phenyl]cyclohexane-1-carboxylic acid | Ethyl group instead of isopropyl | Varying solubility and interaction profiles |
| 1-[4-(Butyl)phenyl]cyclohexane-1-carboxylic acid | Butyl group instead of isopropyl | Altered physical properties affecting biological activity |
The uniqueness of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid lies in the presence of the isopropyl group, which influences both its chemical reactivity and biological activity compared to its analogs with different alkyl substituents .